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Compound of Interest

Compound Name: Diacetone alcohol

Cat. No.: B1670379

Introduction

Diacetone alcohol (DAA), systematically known as 4-hydroxy-4-methylpentan-2-one, is a
common organic compound with applications as a solvent and a chemical intermediate. Its
structure, featuring both a ketone and a tertiary alcohol functional group, gives rise to a distinct
spectroscopic signature. This technical guide provides an in-depth overview of the nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for diacetone
alcohol, intended for researchers, scientists, and professionals in drug development and
chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for diacetone alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data (Solvent: CDCIs)
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Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
~3.5-4.0 Singlet (broad) 1H Hydroxyl proton (-OH)
_ Methylene protons (-
2.64 Singlet 2H
CHz-)
) Methyl protons
2.18 Singlet 3H
(ketone, -COCHs)
Methyl protons
1.26 Singlet 6H (alcohol, -C(OH)
(CH3)2)
13C NMR Data (Solvent: CDCIs)
Chemical Shift (ppm) Assignment

208.6 Carbonyl carbon (C=0)

69.8 Quaternary carbon (alcohol, -C(OH)-)
52.8 Methylene carbon (-CHz-)

31.7 Methyl carbon (ketone, -COCHs3)

29.2 Methyl carbons (alcohol, -C(OH)(CHs)z2)

Infrared (IR) Spectroscopy

Major IR Absorption Bands (Neat Liquid)
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Wavenumber . . . .
Intensity Functional Group Vibration Mode

(cm™)

~3450 Strong, Broad O-H Stretching

2970, 2925 Strong C-H Stretching (sp?)

1710 Strong C=0 Stretching

1360, 1370 Medium C-H Bending

1170 Strong C-O Stretching

Mass Spectrometry (MS)

Key Fragments from Electron lonization (El) Mass Spectrum

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Putative Fragment
mlz

116 Low [M]* (Molecular lon)
101 12.2 [M - CHs]*

59 38.1 [CsH70O]"

58 21.0 [C3HeO]*

43 100.0 [CHsCO]J* (Base Peak)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o A sample of diacetone alcohol (approximately 10-20 mg) is dissolved in about 0.6-0.7 mL of
deuterated chloroform (CDCIs).
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o A small amount of tetramethylsilane (TMS) may be added as an internal standard for
chemical shift referencing (0.00 ppm).

e The solution is transferred to a 5 mm NMR tube.

1H NMR Acquisition:

o The NMR spectrometer is tuned and locked onto the deuterium signal of the CDCls solvent.
e The magnetic field is shimmed to achieve optimal homogeneity.

e Astandard one-pulse *H NMR experiment is performed.

e The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased
and baseline corrected.

13C NMR Acquisition:
o Using the same sample, the spectrometer is tuned to the 13C frequency.

o A proton-decoupled 3C NMR experiment is conducted to simplify the spectrum to single
lines for each unique carbon atom.

» A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio,
followed by Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

o Adrop of pure diacetone alcohol is placed on the surface of a clean, dry salt plate (e.qg.,
NaCl or KBr).

o Asecond salt plate is carefully placed on top to create a thin liquid film between the plates.
FTIR Spectrum Acquisition:

o A background spectrum of the empty spectrometer is recorded.
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e The prepared salt plate "sandwich" is placed in the sample holder of the FTIR spectrometer.

e The sample spectrum is recorded. The instrument software automatically ratios the sample
spectrum against the background spectrum to generate the final transmittance or
absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization (Electron lonization - EI):

e A small amount of diacetone alcohol is introduced into the mass spectrometer, typically via
direct injection or through a gas chromatograph (GC) inlet, where it is vaporized.

 In the ion source, the gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis:

e The resulting positively charged ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

o A detector records the abundance of each ion, and a mass spectrum is generated by plotting
ion abundance versus m/z ratio.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and
the information they provide for the structural elucidation of diacetone alcohol.
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Caption: Workflow of Spectroscopic Analysis.
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Caption: Spectroscopic Data Correlation to Molecular Structure.

 To cite this document: BenchChem. [Spectroscopic Profile of Diacetone Alcohol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670379#diacetone-alcohol-spectroscopic-data-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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